D-Fructopiranose Hydrochloride
Description
Significance of Carbohydrates in Organic Chemistry and Materials Science
Carbohydrates, often called saccharides, are a vital class of organic molecules composed of carbon, hydrogen, and oxygen atoms. fiveable.menumberanalytics.comorgosolver.combritannica.com They are the most abundant biopolymers on Earth and serve as fundamental energy sources and structural components for all living things. orgosolver.combritannica.comadvancedsciencenews.com In organic chemistry, carbohydrates are recognized for their structural complexity, including multiple chiral centers, which makes them valuable as building blocks in the synthesis of complex natural products. numberanalytics.com Their functions are diverse, ranging from energy storage and metabolism to cellular communication and immune response. fiveable.menumberanalytics.com
In the realm of materials science, carbohydrates are increasingly studied as a renewable and biodegradable alternative to fossil fuel-based polymers. euroglyco.comrsc.org Natural polysaccharides like cellulose, starch, and chitin (B13524) are used to create new "smart" materials with unique properties. euroglyco.comeuroglyco.com These sugar-based polymers are highly tunable, and their biocompatibility and biodegradability make them suitable for a wide array of applications, including packaging, textiles, and advanced biomedical uses like tissue engineering and drug delivery. advancedsciencenews.comeuroglyco.comeuroglyco.comrsc.org The development of carbohydrate-based materials is a key strategy for advancing the circular economy and reducing dependence on non-renewable resources. rsc.orgeuroglyco.com
Overview of D-Fructose Tautomers and Conformational Preferences
D-fructose, a six-carbon ketose, exhibits complex structural behavior in solution. wikipedia.orgrsc.org It does not exist as a single structure but as an equilibrium mixture of several isomers, or tautomers. wikipedia.orgnih.gov These include the six-membered ring forms known as fructopyranoses and the five-membered ring forms called fructofuranoses. ucr.edunumberanalytics.com Each of these ring structures can exist as one of two anomers, designated α (alpha) or β (beta), based on the orientation of the hydroxyl group at the anomeric carbon (C-2). A small fraction also exists in the open-chain keto form. nih.govresearchgate.net
The distribution of these tautomers depends on factors like solvent and temperature. wikipedia.orgox.ac.uk In aqueous solutions at room temperature, the β-D-fructopyranose form is the most prevalent, accounting for approximately 70% of the equilibrium mixture. wikipedia.orgnih.govresearchgate.net This is followed by the β-D-fructofuranose and α-D-fructofuranose forms. nih.gov The stability of the pyranose form is attributed to its stable chair conformation, which can be further stabilized by internal hydrogen bonding. researchgate.net
Table 1: Tautomeric Distribution of D-Fructose in Water (D₂O) at 20°C
| Tautomer | Ring Size | Anomer | Percentage at Equilibrium |
|---|---|---|---|
| D-Fructopyranose | 6-membered | β | ~68-70% |
| D-Fructofuranose | 5-membered | β | ~22-23% |
| D-Fructofuranose | 5-membered | α | ~6% |
| D-Fructopyranose | 6-membered | α | ~3% |
| keto-D-fructose | Open-chain | N/A | ~0.5% |
Note: Values are approximate and based on various NMR studies. wikipedia.orgnih.govresearchgate.net
Contextualization of D-Fructopyranose Hydrochloride within Carbohydrate Chemistry
The term "D-Fructopyranose Hydrochloride" is not standard nomenclature for a simple salt of fructose (B13574), as the sugar lacks a basic site for stable protonation by hydrochloric acid. In the context of synthetic carbohydrate chemistry, this name most plausibly refers to a D-fructopyranosyl chloride , which is a type of glycosyl halide. researchgate.net Glycosyl halides are highly important compounds where the anomeric hydroxyl group of a carbohydrate has been replaced by a halogen, such as chlorine. researchgate.netnih.gov
These compounds are not typically isolated as "hydrochlorides" but are often synthesized using reagents that contain chlorine and hydrogen, such as hydrogen chloride (HCl). rsc.org For instance, reacting D-fructose with 2-chloroethanol (B45725) in the presence of hydrogen chloride is a known method to produce a related glycoside derivative. rsc.org
The primary significance of D-fructopyranosyl chlorides lies in their role as glycosyl donors . researchgate.net The chlorine atom at the anomeric position acts as a good leaving group, making the anomeric carbon electrophilic and susceptible to attack by a nucleophile (a glycosyl acceptor), such as an alcohol. This reaction, known as glycosylation, is the fundamental process for forming glycosidic bonds—the linkages that connect monosaccharides to form oligosaccharides and polysaccharides. researchgate.netnih.gov The reactivity and stability of these intermediates make them indispensable precursors for the chemical synthesis of complex carbohydrates and glycoconjugates. researchgate.net
Scope of Academic Research and Scholarly Contributions
Academic research on D-fructopyranose derivatives, particularly glycosyl halides like fructopyranosyl chlorides, is extensive and focuses on their application in synthetic organic chemistry. nih.govacs.org Scholarly contributions have established these compounds as crucial intermediates for constructing complex bioactive molecules containing fructose units. researchgate.net Research has explored various methods for their synthesis and activation, often employing promoters like silver or mercury salts in classic reactions such as the Koenigs-Knorr glycosylation. nih.gov
Modern research continues to refine these methods, seeking higher efficiency and stereoselectivity in glycosylation reactions. nih.govrsc.org Studies investigate how different protecting groups on the fructose scaffold influence the reactivity and the stereochemical outcome (α vs. β) of the glycosidic bond formation. nih.gov Fructopyranosyl halides have been used in the synthesis of various natural products, modified sugars, and carbohydrate-based materials. researchgate.netresearchgate.net Furthermore, these reactive intermediates serve as model compounds to deepen the understanding of reaction mechanisms in glycosylation, a cornerstone of glycoscience. nih.govnih.gov The development of new synthetic strategies involving fructose-derived building blocks continues to be an active area of investigation, with applications in drug discovery and materials science. beilstein-journals.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19ClO5 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
(1R,2S,6R,9R)-6-(chloromethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C12H19ClO5/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 |
InChI Key |
JPOKXWDHLOMNQX-XBWDGYHZSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CCl)C |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CCl)C |
Origin of Product |
United States |
Synthetic Methodologies for D Fructopyranose and Its Hydrochloride Derivatives
Strategies for D-Fructopyranose Synthesis
The synthesis of D-fructopyranose derivatives often requires the strategic use of protecting groups to achieve regioselectivity and facilitate desired transformations.
A crucial aspect of D-fructopyranose chemistry involves the synthesis of protected intermediates that allow for selective reactions at specific hydroxyl groups.
A common and important protected derivative is 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose. This compound serves as a versatile starting material for various synthetic transformations.
The synthesis is typically achieved by reacting D-fructose with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. orgsyn.org A detailed procedure involves stirring D-fructose and 2,2-dimethoxypropane in acetone, followed by the addition of perchloric acid at 0°C. orgsyn.org The reaction is stirred for several hours, after which it is neutralized with ammonium (B1175870) hydroxide. orgsyn.org The product is then extracted and purified by crystallization. orgsyn.org This method yields the kinetically favored 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose. orgsyn.org It is important to control the reaction time to minimize the formation of the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose isomer. orgsyn.org
An alternative approach involves the use of a deep eutectic solvent (DES) prepared from choline (B1196258) chloride and malonic acid, which can yield 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose in high yield. rsc.org
The resulting 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose can be oxidized to produce 1,2:4,5-di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose, a ketone used in asymmetric epoxidation. acs.orgcdnsciencepub.com This oxidation can be carried out using various reagents, including pyridinium (B92312) chlorochromate (PCC) or ruthenium-based catalysts with sodium hypochlorite. orgsyn.orgacs.org
Table 1: Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose
| Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| D-Fructose, 2,2-Dimethoxypropane | Perchloric Acid | Acetone | 0°C | 51-52% | orgsyn.org |
| D-Fructose | Deep Eutectic Solvent | Acetone | 55°C | 89% (as 2,3:4,5-isomer) | rsc.org |
| 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | Pyridinium Chlorochromate | Dichloromethane | Room Temp. | 93% (for oxidized product) | acs.org |
| 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | RuCl₃·xH₂O, NaOCl | MTBE/Water | - | High | acs.org |
The selective protection of the various hydroxyl groups in D-fructopyranose is fundamental for its use in complex oligosaccharide synthesis. rsc.org The inherent differences in the reactivity of primary versus secondary hydroxyl groups, as well as axial versus equatorial hydroxyls, can be exploited. rsc.orguniversiteitleiden.nl
Bulky protecting groups like trityl and silyl (B83357) ethers are often used to selectively protect the less sterically hindered primary hydroxyl groups. rsc.org Cyclic protecting groups, such as isopropylidene ketals and benzylidene acetals, are also widely employed to protect vicinal diols. rsc.orguniversiteitleiden.nl For instance, isopropylidene ketals can be used to protect neighboring cis-hydroxyls. universiteitleiden.nl
One-pot protection strategies have been developed to streamline the synthesis of partially protected carbohydrates. rsc.org These methods can reduce the number of synthetic steps and the amount of waste generated. rsc.org For example, a tetra-trimethylsilylated thioglucoside can be used as a starting material for the one-pot preparation of various diols and triols. rsc.org
Regioselective benzoylation of diols and polyols can be achieved using benzoic anhydride (B1165640) catalyzed by tetrabutylammonium (B224687) benzoate, avoiding the need for metal catalysts or amine bases. rsc.org
1,5-Anhydro-D-fructose is a monosaccharide that can be prepared from D-fructose precursors. One synthetic route involves the regiospecific formation of the 1,5-anhydro ring from 2,3-O-isopropylidene-1-O-methyl(tolyl)sulfonyl-D-fructopyranose, followed by deprotection. researchgate.net Another approach starts with the partial hydrolysis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose to yield 2,3-O-isopropylidene-β-D-fructopyranose. cdnsciencepub.com This intermediate can then be converted to the desired 1,5-anhydro-D-fructose.
Preparation of Key Protected D-Fructopyranose Intermediates
Synthesis of D-Fructopyranose Hydrochloride Analogues and Derivatives
The synthesis of hydrochloride salts of D-fructopyranose derivatives is important for producing stable, crystalline compounds that can be easily handled and purified.
D-Fructosamine, or 1-amino-1-deoxy-D-fructose, is an amino monosaccharide. caymanchem.com Its hydrochloride salt, 1-deoxy-β-D-fructopyranos-1-ylamine hydrochloride, is a key compound in the study of the Maillard reaction. tandfonline.comtandfonline.com
The synthesis of D-fructosamine derivatives often involves the Maillard reaction between a reducing sugar like D-fructose and an amino compound. This reaction proceeds through the formation of a Schiff base, which then undergoes an Amadori rearrangement to form the stable ketoamine.
The crystal structure of 1-deoxy-β-D-fructopyranos-1-ylamine hydrochloride has been determined, revealing that the carbohydrate ring adopts a normal 2C5 pyranose chair conformation. tandfonline.comscispace.com In the solid state, the compound is stabilized by an extensive three-dimensional hydrogen-bonding network involving the hydroxyl and ammonium groups, as well as the chloride ion. tandfonline.comresearchgate.net
Approaches to other Amino- and Chloro-Deoxy D-Fructopyranose Derivatives
The modification of the D-fructopyranose scaffold by introducing amino or chloro functionalities in place of hydroxyl groups leads to a class of derivatives with significant applications in medicinal chemistry and as synthetic intermediates. The synthetic strategies to access these compounds often require careful control of regioselectivity and stereoselectivity, leveraging the inherent reactivity of the fructose (B13574) molecule.
Amino-Deoxy D-Fructopyranose Derivatives
Amino-deoxy ketoses, commonly known as ketosamines, are a diverse group of glycoaminoconjugates. tandfonline.com The most prominent member, 1-amino-1-deoxy-D-fructose, is often referred to as "fructosamine". dntb.gov.ua Several synthetic methodologies have been established for their preparation.
One of the most common routes is the Maillard reaction , which involves the non-enzymatic glycation of an amino acid or protein with a reducing sugar like D-fructose. This reaction proceeds through the condensation of the amino group with the carbonyl group of fructose to form a labile Schiff base. This intermediate subsequently undergoes an Amadori rearrangement to yield the stable 1-amino-1-deoxy-ketose product, also known as an Amadori compound. tandfonline.com For instance, the reaction between L-isoleucine and D-fructose under mild heating (60–100°C) at a near-neutral pH results in the formation of N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine.
Another effective method is the reductive amination of D-arabino-hexos-2-ulose, also known as "D-glucosone". When D-glucosone is treated with a free amino acid in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃), the primary product is the N-(1-deoxy-D-fructos-1-yl)-amino acid. researchgate.net To avoid side reactions, such as the further reduction to glucitol and mannitol (B672) derivatives, a protected form like 2,3:4,5-di-O-isopropylidene-D-glucosone is often used. This protected starting material undergoes reductive amination with minimal side reactions, and the resulting protected fructosamine (B8680336) can be deprotected using an acidic resin to yield the final product in high yields. researchgate.net
A historical yet practical method first developed by Fischer involves the reduction of D-glucose phenylosazone . researchgate.net In this protocol, the osazone is reduced using zinc dust in acetic acid, which yields the acetate (B1210297) salt of 1-deoxy-β-D-fructopyranos-1-ylamine. researchgate.net Furthermore, 2-amino-2-deoxy-sucrose, a disaccharide derivative, has been synthesized by condensing 3,4,6-tri-O-acetyl-2-(2,4-dinitroanilino)-2-deoxy-α-D-glucopyranosyl bromide with 1,3,4,6-tetra-O-benzyl-D-fructofuranose, followed by the removal of the protecting groups. oup.com
Chloro-Deoxy D-Fructopyranose Derivatives
The synthesis of chloro-deoxy fructopyranose derivatives involves the regioselective replacement of hydroxyl groups with chlorine atoms. These compounds are valuable synthetic intermediates due to the altered reactivity and electronic properties imparted by the chloro-substitution. smolecule.com
A key strategy for synthesizing 5-chloro-5-deoxy derivatives utilizes protected fructopyranose precursors. In one approach, 2,3-O-isopropylidene-β-D-fructopyranose is reacted with sulfuryl chloride. cdnsciencepub.comcdnsciencepub.com This reaction proceeds through the formation of intermediate chlorosulfate (B8482658) esters. A subsequent intramolecular displacement of the chlorosulfonyloxy group at C-5 by a chloride ion, a process that can take several days at room temperature, yields 5-chloro-5-deoxy-2,3-O-isopropylidene-α-L-sorbopyranose 1,4-di(chlorosulfate). cdnsciencepub.com Dechlorosulfation with methanolic sodium hydrogen carbonate then provides the target 5-chloro-5-deoxy derivative in good yield. cdnsciencepub.com
Another method involves the direct reaction of a suitable glycoside with a chlorinating agent. For example, treating 2′-chloroethyl β-D-fructopyranoside with triphenylphosphine (B44618) and carbon tetrachloride results in the high-yield formation of 2′-chloroethyl 5-chloro-5-deoxy-α-L-sorbopyranoside. rsc.org The reaction of D-fructose with 2-chloroethanol (B45725) in the presence of hydrogen chloride can also produce highly crystalline 2′-chloroethyl β-D-fructopyranoside in yields exceeding 90%. rsc.org
| Derivative Type | Starting Material | Key Reagents/Method | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Amino-Deoxy | L-Isoleucine and D-Fructose | Maillard Reaction / Amadori Rearrangement | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | N/A | |
| Amino-Deoxy | D-Glucosone | Reductive Amination with Amino Acid & NaCNBH₃ | N-(1-deoxy-D-fructos-1-yl)-amino acid | High | researchgate.net |
| Chloro-Deoxy | 2,3-O-Isopropylidene-β-D-fructopyranose | Sulfuryl Chloride, then NaHCO₃/MeOH | 5-Chloro-5-deoxy-2,3-O-isopropylidene-α-L-sorbopyranose | 70% | cdnsciencepub.com |
| Chloro-Deoxy | 2′-Chloroethyl β-D-fructopyranoside | Triphenylphosphine, Carbon Tetrachloride | 2′-Chloroethyl 5-chloro-5-deoxy-α-L-sorbopyranoside | High | rsc.org |
Formation of Spirocyclic Frameworks and other Complex D-Fructopyranose Derivatives
D-fructopyranose and its derivatives serve as versatile building blocks for the synthesis of more intricate molecular architectures, including spirocyclic systems and other complex structures. These syntheses often exploit the unique stereochemistry and reactivity of the fructose scaffold to construct novel compounds with potential applications in medicinal chemistry and materials science.
Spirocyclic Derivatives
The formation of spirocycles from D-fructopyranose typically involves intramolecular reactions that link two rings through a single, shared carbon atom—the anomeric carbon (C-2).
Spiro-oxazolines: A prominent method for creating spiro-oxazoline frameworks is the Ritter-like reaction . thieme-connect.comresearchgate.net This reaction involves treating protected D-fructopyranose or fructofuranose 1,2-O-acetonide derivatives with a Lewis acid, such as triflic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in the presence of a nitrile. thieme-connect.combeilstein-journals.org The mechanism entails the activation of the anomeric center and cleavage of the isopropylidene group, generating an oxocarbenium ion intermediate. thieme-connect.com The nitrile then acts as a nucleophile, adding to this intermediate to form a nitrilium ion, which is subsequently trapped by a remaining hydroxyl group in an intramolecular fashion to form the spiro-oxazoline ring. thieme-connect.com For example, D-fructose-derived 1,2-O-isopropylidene protected pyranosides react with 2-bromobenzonitrile (B47965) promoted by BF₃·OEt₂ to construct the oxazoline (B21484) moiety, with reported yields for this Ritter reaction step ranging from 57–86%. beilstein-journals.org
Other Complex Derivatives
The D-fructopyranose framework is also a chiral template for synthesizing other complex molecules.
Heterocyclic Derivatives: D-fructopyranose derivatives containing triazole and isoxazole (B147169) rings have been synthesized. uobaghdad.edu.iq These syntheses often employ 1,3-dipolar cycloaddition reactions. For example, a D-fructopyranose derivative containing a terminal alkyne can react with an azide (B81097) (using a copper catalyst in a "click" reaction) to form a 1,2,3-triazole ring. uobaghdad.edu.iq Similarly, reaction with a nitrile oxide generated in situ from an N-hydroxy-benzimidoyl chloride can produce an isoxazole ring. uobaghdad.edu.iq
Cyclopropane (B1198618) Derivatives: A highly diastereoselective synthesis of optically pure cyclopropane derivatives has been developed using 1,2;4,5-di-O-isopropylidene-D-fructopyranose as a chiral auxiliary. bjmu.edu.cn The synthesis involves the chloroacetylation of the fructose derivative, which is then reacted with a tertiary amine to form an ammonium salt. Treatment with cesium carbonate generates an ylide intermediate that undergoes cyclization to form the trans-cyclopropane derivative. bjmu.edu.cn
| Derivative Type | Starting Material | Key Reagents/Method | Product Type | Reported Yield | Reference |
|---|---|---|---|---|---|
| Spiro-oxazoline | 1,2-O-Isopropylidene protected β-D-fructopyranoses | Ritter Reaction (BF₃·OEt₂, 2-bromobenzonitrile) | Spiro-fused PHOX ligand precursor | 57–86% | beilstein-journals.org |
| Spiro-oxazoline | 1,2;3,4-di-O-isopropylidene-β-D-psicofuranose | Ritter-like Reaction (TMSOTf, nitriles) | Spiro 2-substituted-2-oxazoline riboside | Good | researchgate.netbeilstein-journals.org |
| Spiroketal (DFA) | 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose | Anhydrous HF, then neutralization | Di-β-D-fructopyranose-1,2':2,1'-dianhydride | 60% | mdpi.com |
| Cyclopropane | 1,2;4,5-di-O-isopropylidene-D-fructopyranose | Chloroacetylation, tertiary amine, Cs₂CO₃ | (1S)-trans-cyclopropane derivative | N/A | bjmu.edu.cn |
| Triazole/Isoxazole | Alkynyl/Azido D-fructopyranose derivatives | 1,3-Dipolar Cycloaddition | Fructopyranose with triazole/isoxazole rings | N/A | uobaghdad.edu.iq |
Reaction Mechanisms and Kinetics Involving D Fructopyranose Systems
Dehydration Pathways of D-Fructose to Furan (B31954) Derivatives
The acid-catalyzed dehydration of D-fructose is a cornerstone of biomass conversion, leading to the formation of valuable furan derivatives, most notably 5-hydroxymethylfurfural (B1680220) (HMF). This process involves the removal of three water molecules from the fructose (B13574) molecule. The fructofuranosic structure is particularly reactive to dehydration, making fructose an ideal substrate for producing HMF. echemi.com
Acid-Catalyzed Dehydration Mechanisms in Various Solvents
The mechanism of D-fructose dehydration is complex and highly dependent on the solvent system employed. Two primary pathways have been proposed: a cyclic route involving the fructofuranose ring and an acyclic route proceeding through open-chain intermediates. acs.org
In Aqueous Systems: In water, the acid-catalyzed dehydration of D-fructose to HMF can be challenging due to competing side reactions, such as the rehydration of HMF to levulinic and formic acids. nih.govmdpi.com The reaction is typically carried out at elevated temperatures with Brønsted acids like sulfuric, hydrochloric, or phosphoric acid, yielding HMF in the range of 20-50%. nih.gov The mechanism in aqueous media is thought to involve a series of protonation and dehydration steps.
In Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a highly effective solvent for fructose dehydration, often leading to high yields of HMF even without an added catalyst at high temperatures. echemi.comnih.gov Studies using NMR spectroscopy in DMSO have elucidated a mechanism involving the dehydration of the furanose forms of D-fructose. nih.gov The solvent itself can act as a catalyst in this process. nih.gov The use of DMSO can suppress the formation of levulinic and formic acids, which are common byproducts in aqueous media. nih.gov
In Alcohols: When the dehydration is conducted in alcoholic solvents in the presence of a strong acid, the primary products can be ethers and acetals. nih.gov For instance, in ethanol, fructose can be converted to 5-ethoxymethylfurfural (EMF). Lower alcohols have been investigated as both solvents and co-solvents for HMF synthesis. researchgate.net The polarity and steric structure of the alcohol can influence the reaction by affecting the formation of intermediates through hydrogen bonding. acs.org
In Biphasic Systems: To mitigate HMF degradation, biphasic solvent systems are often employed. These systems typically consist of an aqueous phase where the dehydration occurs and an organic extraction phase (e.g., methyl isobutyl ketone) that continuously removes HMF as it is formed, thus preventing its rehydration and other side reactions. acs.orgnih.gov
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is crucial for understanding the dehydration mechanism. However, these intermediates are often transient and difficult to isolate.
In a study conducted in DMSO at 150 °C, a key intermediate in the dehydration of D-fructose to HMF was identified and characterized using 1H and 13C NMR spectroscopy as (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde . nih.gov This finding supports a mechanism that proceeds through the dehydration of the furanose forms of fructose. nih.gov
Early mechanistic proposals for dehydration in aqueous solutions suggested acyclic intermediates such as 1,2-enediol and 3-deoxyhexosulose . nih.gov The 1,2-enediol is also an intermediate in the isomerization of glucose to fructose. nih.gov While acyclic pathways were initially thought to be significant due to the higher relative abundance of acyclic fructose compared to acyclic glucose in aqueous solution, more recent evidence often favors cyclic pathways. nih.gov The specific intermediates observed can be highly dependent on the solvent and reaction conditions. mdpi.com
Tautomerization and Anomerization Equilibria Kinetics
In solution, D-fructose exists as a complex equilibrium mixture of at least five tautomers: α- and β-pyranose, α- and β-furanose, and the open-chain keto form. nih.govnsf.gov The interconversion between these forms is known as mutarotation. libretexts.org
At equilibrium in water, the predominant tautomer is β-D-fructopyranose , accounting for approximately 70% of the sugar in solution. nih.gov The furanose forms are also present, with β-D-fructofuranose and α-D-fructofuranose making up about 23% and 6%, respectively. nsf.gov The α-D-fructopyranose and the open-chain keto form are minor components. nih.gov
The kinetics of mutarotation can often be approximated as a first-order process. nih.gov The rate of tautomerization between the pyranose and furanose forms is significantly faster than the rates of isomerization to an aldose or dehydration to furan compounds. nih.gov The equilibrium composition and the rate of interconversion are influenced by factors such as temperature and pH. researchgate.net For instance, increasing the temperature or pH can accelerate the equilibration rate. researchgate.net Studies using dielectric spectroscopy have been employed to determine the rate constant of mutarotation in the supercooled liquid state, with results indicating that the mechanism may involve an internal proton transfer. nih.gov
| Tautomer | Approximate Percentage |
|---|---|
| β-D-fructopyranose | ~70% |
| β-D-fructofuranose | ~23% |
| α-D-fructofuranose | ~6% |
| α-D-fructopyranose | Minor |
| Open-chain keto form | Minor |
Oxidation Reactions and Mechanistic Studies
Kinetics and Mechanisms of D-Fructose Oxidation by Various Reagents
The oxidation of D-fructose has been studied with various oxidizing agents. The reaction kinetics and mechanisms are dependent on the specific reagent and reaction conditions.
Oxidation by Vanadium(V): The oxidative degradation of D-fructose by vanadium(V) in a sulfuric acid medium exhibits an induction period followed by autoacceleration. The reaction is first-order with respect to [V(V)] and fractional-order with respect to [D-fructose]. The mechanism is believed to involve a free-radical process and consecutive one-electron abstraction steps.
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 118 kJ mol⁻¹ |
| Enthalpy of Activation (ΔH#) | 116 kJ mol⁻¹ |
| Entropy of Activation (ΔS#) | -301 J K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG#) | 213 kJ mol⁻¹ |
Oxidation by Permanganate (B83412): In an acidic medium, potassium permanganate oxidizes D-fructose. The reaction is first-order with respect to the concentrations of permanganate, fructose, and H⁺ ions. The proposed mechanism involves the formation of an unstable intermediate complex between the permanganate ion and fructose, which then decomposes to form aldonic acid. nih.gov The oxidation products can include arabinonic and formic acids, resulting from C-C bond cleavage. nih.gov
Oxidation by Tollens' and Fehling's Reagents: Although D-fructose is a ketose, it gives a positive test with mild oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) and Fehling's solution (alkaline copper(II) tartrate). echemi.comstackexchange.com This is because these reactions are carried out in basic solutions. Under alkaline conditions, fructose undergoes isomerization via a keto-enol tautomerism to form a mixture of the aldoses, D-glucose and D-mannose. stackexchange.comvedantu.comquora.com These aldoses, containing an aldehyde group, are then readily oxidized by the reagents, leading to a positive test. stackexchange.comvedantu.com This transformation is known as the Lobry de Bruyn–van Ekenstein transformation. quora.com
Role of D-Fructopyranose as a Reductant Species
D-fructopyranose, and monosaccharides in general, can act as reducing agents. doubtnut.com This reducing ability is the basis for the classic tests with Tollens' and Fehling's reagents. While the cyclic pyranose and furanose forms of fructose contain a hemiketal, which is not directly oxidizable, they exist in equilibrium with the open-chain keto form. news-medical.net
The key to fructose's reducing ability lies in its tautomerization under basic conditions. The open-chain keto form can isomerize to an enediol intermediate. stackexchange.comnews-medical.net This enediol can then tautomerize to form an aldehyde group, effectively converting the ketose (fructose) into an aldose (a mixture of glucose and mannose). stackexchange.comnews-medical.net It is this aldehyde form that is responsible for reducing the metal ions in the test reagents (Ag⁺ to Ag in Tollens' test; Cu²⁺ to Cu₂O in Fehling's test), while the sugar itself is oxidized to a mixture of carboxylate ions (gluconic and mannonic acids). askfilo.comvedantu.com Therefore, although D-fructopyranose itself does not have an aldehyde group, its ability to isomerize to an aldose in alkaline solution confers upon it the properties of a reducing sugar. stackexchange.comdoubtnut.com
Isomerization and Epimerization Reactions
Isomerization and epimerization are fundamental reactions for carbohydrates, enabling the interconversion of different sugar isomers. These reactions are crucial in both biological systems and synthetic chemistry for producing rare sugars and modifying carbohydrate structures.
The chemical conversion of D-fructose to its C-3 epimer, D-psicose (a rare sugar with low caloric value), is a significant area of research. researchgate.net This isomerization is typically achieved under alkaline conditions through the Lobry de Bruyn-Alberda van Ekenstein (LBAvE) rearrangement. researchgate.net
The reaction mechanism proceeds through a key intermediate, a planar enediolate or enolization, formed by the removal of a proton from the carbon adjacent to the carbonyl group. In the case of D-fructose, proton abstraction at C-1 leads to a 1,2-enediolate intermediate, which upon reprotonation can yield D-glucose or D-mannose. For the formation of D-psicose, a proton is abstracted from C-3 to form a 2,3-enediolate intermediate. Reprotonation of this intermediate at C-2 can regenerate D-fructose or, with a change in stereochemistry at C-3, yield D-psicose. The process is reversible, leading to an equilibrium mixture of the different sugars.
Kinetic studies of these isomerization reactions are complex due to the simultaneous formation of multiple products. The rate of isomerization is dependent on factors such as temperature, pH, and the nature of the catalyst used. While the isomerization of D-glucose to D-fructose is extensively studied, the specific kinetics for D-psicose formation from D-fructose are a subject of ongoing investigation to optimize yield and selectivity. researchgate.netbohrium.com
Table 1: Key Aspects of D-Fructose to D-Psicose Isomerization
| Feature | Description | Reference |
| Reaction Name | Lobry de Bruyn-Alberda van Ekenstein (LBAvE) Rearrangement | researchgate.net |
| Key Intermediate | 2,3-Enediolate anion | bohrium.com |
| Product | D-Psicose (C-3 epimer of D-fructose) | researchgate.net |
| Reaction Conditions | Typically aqueous alkaline media (base-catalyzed) | bohrium.com |
| Mechanism Step 1 | Deprotonation at C-3 of the open-chain form of D-fructose to form a 2,3-enediolate. | N/A |
| Mechanism Step 2 | Reprotonation of the enediolate intermediate at C-2, with inversion of configuration at C-3, to yield D-psicose. | N/A |
The Mitsunobu reaction is a powerful tool in organic synthesis for the dehydrative coupling of an alcohol and a nucleophile, proceeding with a net inversion of stereochemistry. nih.gov In carbohydrate chemistry, this reaction has been effectively utilized for the functionalization and anomerization (inversion of configuration at the anomeric C-2 carbon) of D-fructopyranose systems. nih.gov
The standard Mitsunobu reaction involves three key reagents:
An acidic nucleophile (e.g., a carboxylic acid).
A phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), which acts as a reducing agent.
An azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which acts as an oxidant.
The mechanism begins with the reaction between the phosphine and the azodicarboxylate to form a phosphonium (B103445) salt adduct. This highly reactive species then activates the anomeric hydroxyl group of the D-fructopyranose derivative, converting it into a good leaving group (an oxyphosphonium salt). Subsequently, the conjugate base of the acidic nucleophile performs a backside SN2 attack on the anomeric carbon. This nucleophilic substitution forces the oxyphosphonium group to leave (as triphenylphosphine oxide) and results in the formation of a new bond with the nucleophile, crucially with an inversion of the original stereochemistry at the anomeric center. For instance, a β-D-fructopyranoside derivative can be converted into its corresponding α-anomer.
This method allows for the stereoselective introduction of various functional groups at the anomeric position under mild conditions, making it a valuable strategy in the synthesis of complex carbohydrate structures and glycosides. nih.gov
Table 2: Components of the Mitsunobu Reaction for Fructopyranose Anomerization
| Component | Role | Example(s) | Reference |
| Substrate | D-Fructopyranose derivative with a free anomeric hydroxyl group | Protected β-D-fructopyranose | nih.gov |
| Reducing Agent | Activates the azodicarboxylate and is oxidized in the process | Triphenylphosphine (PPh₃) | nih.gov |
| Oxidizing Agent | Forms an adduct with the phosphine to activate the hydroxyl group | Diethyl azodicarboxylate (DEAD) | nih.gov |
| Nucleophile | Attacks the activated anomeric carbon, leading to functionalization | Carboxylic acids (R-COOH), phenols (Ar-OH) | nih.gov |
| Key Transformation | SN2 reaction causing inversion of configuration at the anomeric center | Conversion of a β-anomer to an α-anomer | nih.gov |
Cyclization and Fragmentation Reactions of D-Fructose Derivatives
Beyond isomerization, D-fructose derivatives can participate in intramolecular cyclization to form new ring systems and can undergo fragmentation into smaller molecules, particularly under energetic conditions such as those found in mass spectrometry.
Cyclization: Intramolecular cyclization reactions of fructose derivatives can be used to synthesize constrained analogues or new heterocyclic structures. A key strategy involves converting a hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then inducing an intramolecular SN2 reaction with another hydroxyl group within the same molecule acting as a nucleophile. This process forges a new ether linkage, creating a bicyclic or a new anhydro-sugar structure. For example, derivatives of fructose can be chemically manipulated to form anhydro bridges, such as a 2,5-anhydro ring, which locks the sugar in a specific furanose-like conformation. biu.ac.il These cyclization reactions are pivotal in creating rigid molecular scaffolds for studying enzyme-substrate interactions or as synthetic intermediates.
Fragmentation: The fragmentation behavior of D-fructose and its derivatives is extensively studied using tandem mass spectrometry (MS/MS). Under collision-induced dissociation (CID), the glycosidic bonds and the carbon-carbon bonds of the sugar ring can cleave in predictable ways. D-fructose-derived ions exhibit characteristic fragmentation patterns that are useful for structural elucidation. nih.gov
The primary fragmentation pathways involve consecutive neutral losses of water (H₂O, 18 u) and formaldehyde (B43269) (CH₂O, 30 u). The fragmentation of D-fructose-derived ions often shows losses of 18, 36, 54, 72, 84, and 96 u, corresponding to the elimination of multiple water and formaldehyde molecules. nih.gov These specific fragmentation patterns can serve as a diagnostic fingerprint to identify the presence of a fructose moiety within a larger molecule, such as a glycated peptide or a natural product glycoside. nih.gov
Table 3: Characteristic Fragmentation Losses of D-Fructose Derivatives in Mass Spectrometry
| Mass Loss (u) | Corresponding Neutral Molecule(s) Lost | Significance | Reference |
| 18 | H₂O | Initial dehydration from the sugar ring. | nih.gov |
| 30 | CH₂O | Loss of a formaldehyde unit, typically from the exocyclic hydroxymethyl group. | nih.gov |
| 36 | 2 x H₂O | Consecutive loss of two water molecules. | nih.gov |
| 48 | H₂O + CH₂O | Combined loss of one water and one formaldehyde molecule. | nih.gov |
| 60 | 2 x CH₂O | Loss of two formaldehyde units. | nih.gov |
| 84 | H₂O + (2 x CH₂O) or other combinations | Significant fragmentation indicating extensive breakdown of the sugar structure. | nih.gov |
Computational and Theoretical Studies of D Fructopyranose Systems
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of D-fructopyranose systems. These first-principles approaches allow for the accurate prediction of molecular properties and reactivity.
Quantum chemical calculations have been instrumental in mapping the reaction pathways of significant transformations involving fructose (B13574). A key example is the acid-catalyzed dehydration of D-fructose to 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. osti.gov Computational studies, using methods like G4MP2 theory, have been employed to explore the thermodynamic landscape of this reaction in various solvents, such as dimethyl sulfoxide (B87167) (DMSO). osti.gov These studies help identify key reaction intermediates and transition states, which can be corroborated with experimental techniques like NMR spectroscopy. osti.gov
DFT calculations have also been used to investigate the catalytic effects of ions, such as Na+ and K+, on the conversion of glucose to fructose. mdpi.com By comparing reaction pathways and their associated energy barriers, researchers can determine the optimal binding modes and catalytic efficiencies of different ions. mdpi.com For instance, in the dehydration of fructose, the catalytic efficiency of K+ ions was found to be superior when coordinated to the O5 and O6 oxygen atoms, significantly lowering the reaction energy barrier compared to the non-catalyzed pathway. mdpi.com
Similarly, DFT studies have been applied to the Maillard reaction between fructose and amino acids like glycine. researchgate.net These calculations help determine the spontaneity and energy changes for the formation of various intermediates, such as Heyns rearrangement products, under different pH conditions. researchgate.net Such studies have shown that the reaction is most favorable under basic conditions in an aqueous solution. researchgate.net
Table 1: Calculated Activation Energy Barriers for Fructose Dehydration Steps Catalyzed by K+ Ions Data derived from DFT calculations. mdpi.com
| Reaction Step | K+ Binding Site | Activation Energy (kcal/mol) | Energy Barrier Reduction (kcal/mol) |
| Initial Dehydration | O1O5 | 42.97 | 6.65 |
| Initial Dehydration | O5O6 | 6.40 | 43.22 |
| Final Dehydration to HMF | O1O5 | 42.40 | 28.72 |
| Final Dehydration to HMF | O5O6 | 20.90 | 50.26 |
The flexibility of the pyranose ring and its substituents gives rise to a complex conformational landscape for D-fructopyranose. In the crystalline state, D-fructose exists exclusively as the β-pyranose form, typically in a 2C5 chair conformation. nih.govresearchgate.net However, in solution, it exists as an equilibrium mixture of several tautomers, including α- and β-pyranose, α- and β-furanose, and the open-chain keto form. nih.govresearchgate.net
Computational methods are vital for exploring the potential energy surfaces of these different forms. scispace.com Ab initio and DFT studies have been used to investigate the relative energies and geometries of various conformers of fructose and related monosaccharides in the gas phase and in solution. semanticscholar.org For example, a study on N-(1-deoxy-β-D-fructopyranos-1-yl)-N-allylaniline found that while the β-pyranose form in the 2C5 chair conformation is exclusive in the crystal, in solution it equilibrates with other tautomers, with the β-pyranose (47.4%) and β-furanose (33.6%) forms being the most abundant. nih.govresearchgate.net
These computational analyses provide a detailed picture of the energy landscapes, revealing the most stable conformations and the energy barriers for interconversion between them. This information is crucial for understanding the relationship between the structure of fructose and its physical and chemical properties.
Non-covalent interactions, particularly hydrogen bonds, are paramount in dictating the structure, stability, and interactions of D-fructopyranose. rsc.org Computational techniques offer powerful tools to analyze these forces in detail. nih.govmdpi.com In derivatives of β-D-fructopyranose, the hydroxyl groups are extensively involved in both intramolecular and intermolecular hydrogen bonding networks. nih.govnih.govresearchgate.net
For instance, in the crystal structure of N-(1-deoxy-β-D-fructopyranos-1-yl)-N-allylaniline, an intramolecular O2-H···N hydrogen bond appears to stabilize an otherwise unusual eclipsed conformation around the C1-C2 bond. nih.gov Furthermore, the O3, O4, and O5 hydroxyl groups participate in intermolecular hydrogen bonding, forming complex 12-membered homodromic cycles. nih.gov In another derivative, 1-[(1-deoxy-β-d-fructopyranos-1-yl)azaniumyl]cyclopentanecarboxylate, a strong and rare five-centered intramolecular hydrogen bond involves the ammonium (B1175870) proton and multiple oxygen acceptors. nih.gov
Topological analysis of electron density, derived from quantum chemical calculations, is a key method for characterizing these interactions. researchgate.net This approach can precisely identify bond critical points and quantify the strength and nature of hydrogen bonds and other weak interactions, providing a more rigorous definition than purely geometric criteria. rsc.orgresearchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide a dynamic picture of D-fructopyranose systems, particularly in the condensed phase, revealing information about solvation, conformational dynamics, and interactions with other molecules. nih.gov
Studies on aqueous solutions of fructose have used MD simulations to investigate the number and frequency of hydrogen bonds between sugar-sugar, sugar-water, and water-water molecules. metu.edu.trrsc.org These simulations have shown that fructose molecules have a low tendency to form intermolecular hydrogen bonds with each other in solution, but they readily form strong hydrogen bonds with surrounding water molecules. metu.edu.trrsc.org The presence of co-solvents like DMSO can alter this solvation shell, reducing the number of nearby water molecules and potentially protecting fructose from side reactions. rsc.org
MD simulations are also employed to explore conformational transitions. nih.gov For example, metadynamics simulations have been used to study ring puckering in monosaccharides, confirming that the 4C1 chair is the global energy minimum for glucose, but also sampling other conformations like 1C4, skew-boat, and boat forms. nih.gov Such simulations provide insight into the flexibility of the pyranose ring, which is essential for understanding its biological function and reactivity. Furthermore, MD simulations have been used to study the substrate binding process of enzymes like mannose isomerase, which interconverts D-fructose and D-mannose, revealing that the substrate may undergo a ring-opening transition upon binding. rsc.org
Prediction of Spectroscopic Properties (NMR, IR, Raman)
Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing a powerful link between structure and experimental spectra.
For Nuclear Magnetic Resonance (NMR) spectroscopy, quantum chemical calculations can predict chemical shifts (1H and 13C) and spin-spin coupling constants. nih.gov Methods like DFT (e.g., B3LYP) and ab initio (e.g., MP2) have been tested for calculating 13C NMR chemical shifts of monosaccharides. nih.govresearchgate.net While achieving high accuracy can be challenging due to solvent effects and conformational averaging, these calculations are invaluable for assigning complex spectra and understanding how chemical shifts relate to specific conformations and electronic environments. nih.govnih.govresearchgate.net For example, calculated shifts can help differentiate between the various anomers and tautomers of fructose in solution. researchgate.net
Vibrational spectra, such as Infrared (IR) and Raman, can also be simulated computationally. arxiv.org A normal coordinate analysis based on a force field derived from quantum chemical calculations can be used to predict the vibrational frequencies of β-D-fructopyranose. nih.gov These calculated frequencies can then be compared with experimental IR and Raman spectra to assign specific vibrational modes to molecular motions, such as OH stretching, CH stretching, and various "fingerprint" region vibrations. nih.govresearchgate.net The sensitivity of Raman and Raman optical activity (ROA) spectra to conformational changes makes the combination of these experimental techniques with computer simulations a powerful tool for studying the structure of saccharides in aqueous solution.
Table 2: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for β-D-Fructopyranose Note: Calculated values can have systematic deviations from experimental data. The accuracy depends heavily on the level of theory, basis set, and treatment of solvent effects. nih.govresearchgate.netresearchgate.net
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) - Example |
| C1 | ~63.9 | Varies with method |
| C2 | ~98.2 | Varies with method |
| C3-C5 | ~63-70 | Varies with method |
Studies on Metal-Organic Frameworks (MOFs) incorporating β-D-Fructopyranose
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.orgresearchgate.net The incorporation of chiral and functional biomolecules like sugars into MOF structures is an area of growing interest. nih.gov
Researchers have successfully synthesized novel strontium iodide-fructose-based MOFs using β-D-fructopyranose as the organic linker. nih.gov Three distinct frameworks with different stoichiometries and crystal packing were obtained. nih.gov Computational studies, including bulk quantum simulations and in vacuo calculations on small fragments of these MOFs, have been crucial in understanding their properties. nih.gov These calculations show that both the metal ions and the fructose molecule are critical in determining the nonlinear optical (NLO) properties of the materials. nih.gov Theoretical calculations, in agreement with experimental measurements, predicted that one of the three synthesized compounds would be a much more efficient second harmonic generator, making it a promising candidate for biosensor applications. nih.gov
Computational screening and molecular simulations are generally pivotal in the design and understanding of MOFs for various applications, such as gas adsorption and separation. nih.govrsc.orgcam.ac.uk These theoretical approaches can predict the structure and performance of hypothetical MOFs before synthesis, accelerating the discovery of new materials with desired properties. rsc.orgrsc.org
Theoretical Prediction of Nonlinear Optical (NLO) Properties
The prediction of NLO properties in D-fructopyranose systems has been a subject of theoretical investigation, primarily through the study of related metal-organic frameworks (MOFs) where β-D-fructopyranose acts as a key component. nih.govnih.gov These studies utilize quantum chemical calculations to determine the first hyperpolarizability (β), a molecular property that is the primary determinant of the second-order NLO response, such as second-harmonic generation (SHG).
In a notable study, the NLO properties of four isomorphous MOFs based on β-D-fructopyranose and alkaline-earth halides were investigated. nih.gov Theoretical calculations were performed to obtain the first hyperpolarizability and the second-order susceptibility. nih.gov The findings from these theoretical predictions indicate that the nature of the anion and the dissociation of cations and anions induced by the fructose molecule play a significant role in the SHG properties of these compounds. nih.gov
The computational approach typically involves optimizing the molecular geometry of the D-fructopyranose-containing system and then calculating its electronic properties, including the hyperpolarizability. These calculations can reveal how modifications to the molecular structure, such as the inclusion of different metal cations or halide anions, can influence the NLO response. For instance, in related sugar-based MOFs, it has been shown that a heavier anion is responsible for a higher first-order static hyperpolarizability. nih.gov
While specific theoretical data for D-fructopyranose hydrochloride is not extensively available in the reviewed literature, the principles derived from the study of similar systems are applicable. The theoretical investigation of D-fructopyranose hydrochloride would involve similar computational methods to predict its intrinsic NLO properties.
Applications of D Fructopyranose Derivatives in Organic Synthesis
D-Fructopyranose as a Chiral Building Block
The inherent chirality of D-fructose is a key asset, allowing it to be used as a "chiral building block" or "chiron". This approach involves using a readily available chiral molecule from nature to introduce stereocenters into a target molecule, bypassing the need for complex asymmetric synthesis or resolution steps.
Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. rsc.orgrsc.org Many are potent inhibitors of glycosidases and have therapeutic potential for treating a range of diseases, including diabetes, viral infections, and cancer. rsc.orggriffith.edu.au D-fructose is a common starting material for the synthesis of important iminosugars like 1-Deoxymannojirimycin (1-DMJ) and 2,5-dideoxy-2,5-imino-D-mannitol (DMDP). acs.orgnih.gov
| Target Iminosugar | Key Reaction/Strategy | Number of Steps | Overall Yield (%) | Reference |
|---|---|---|---|---|
| 1-Deoxymannojirimycin (1-DMJ) | Mitsunobu (N,O-di-Boc-hydroxylamine) | Not specified | 55% | griffith.edu.auacs.org |
| 1-Deoxymannojirimycin (1-DMJ) | Mitsunobu (Azide nucleophile) | 5 | 37% | acs.org |
| 1-Deoxymannojirimycin (1-DMJ) | Mitsunobu (Sulfonamide nucleophile) | 6 | 29% | acs.org |
| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) | Regioselective Appel Reaction | 7 | 70% | acs.org |
| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) | Intramolecular Benzyl Protection Delivery | 7 | 61% | acs.org |
Spirocyclic structures, characterized by two rings connected through a single shared atom, are prevalent in many natural products. acs.orgnih.gov D-fructose derivatives are excellent precursors for synthesizing complex spiroketals, particularly di-D-fructose dianhydrides (DFAs). researchgate.netnih.gov DFAs are a family of spiro-tricyclic disaccharides formed by the condensation of two fructose (B13574) molecules. nih.gov
The synthesis of these structures can be achieved through acid-catalyzed processes. nih.gov For instance, treating protected 1,2-O-isopropylidene-β-D-fructofuranose or -fructopyranose derivatives with Lewis acids like boron trifluoride etherate can initiate a tandem sequence of acetal (B89532) cleavage, intermolecular glycosylation, and intramolecular spiroketalization to form the DFA core. researchgate.net Another powerful strategy is the intramolecular aglycon delivery (IAD) approach, where xylylene-tethered fructofuranose precursors are used to achieve a one-pot synthesis of C2-symmetric DFAs. acs.orgnih.gov The rigid tether governs the stereochemical outcome of the glycosylation-spiroketalization process. nih.gov
Beyond DFAs, D-fructose derivatives can be used to construct other spirocycles. For example, a "Ritter-like" reaction of protected D-psicofuranose (an epimer of fructose) with electron-rich nitriles, mediated by TMSOTf, yields β-configured spirocyclic 2-substituted-2-oxazolines with high stereoselectivity. beilstein-journals.orgnih.gov The conformational rigidity provided by an isopropylidene group on the precursor is crucial for this stereocontrol. nih.gov
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Derivatives of D-fructose have been successfully employed in the development of novel chiral ligands for asymmetric catalysis. Specifically, a series of D-fructose-derived spiro-fused phosphinooxazoline (PHOX) ligands have been synthesized. beilstein-journals.org The synthesis begins with readily available 1,2-O-isopropylidene protected β-D-fructopyranoses. beilstein-journals.org A key step is a BF₃·OEt₂-promoted Ritter reaction with 2-bromobenzonitrile (B47965) to construct the oxazoline (B21484) moiety, followed by an Ullmann coupling to introduce the phosphine (B1218219) group. beilstein-journals.org These spiro-PHOX ligands have shown promising results in palladium-catalyzed asymmetric Tsuji-Trost allylic alkylation reactions, demonstrating the utility of the fructose scaffold in creating effective chiral auxiliaries for asymmetric synthesis. beilstein-journals.org
Precursors for Complex Natural Product Synthesis
The term "complex natural product" refers to a wide range of small molecules produced by living organisms, often characterized by intricate structures and significant biological activity. nih.govutexas.edu The total synthesis of these molecules is a major endeavor in organic chemistry. D-fructose serves as an effective starting point for some of these syntheses due to its dense stereochemical information.
A formal synthesis of australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, has been described starting from D-fructose. rsc.orgnih.gov The strategy involves converting D-fructose into a protected methyl 6-deoxy-6-iodo-furanoside. rsc.org A subsequent zinc-mediated fragmentation reaction generates a key unsaturated ketone building block. rsc.orgnih.gov This intermediate can then be elaborated through steps including reductive amination and ring-closing metathesis to produce an advanced intermediate that has previously been converted to australine. rsc.org Furthermore, structurally diverse biomolecule-derived alkyl iodides, including those from D-fructopyranose, have been shown to undergo electrochemical cross-coupling reactions, affording complex derivatives that can be useful in natural product synthesis. acs.orgacs.org
Role as Protecting Groups in Multi-Step Synthesis
In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. Carbohydrate-derived protecting groups are common, and D-fructose can be used to form acetals, such as isopropylidene acetals (acetonides), which are frequently used to protect diols.
For example, the reaction of D-fructose with acetone (B3395972) in the presence of an acid catalyst can yield 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. nih.gov The two isopropylidene groups protect the C2-C3 and C4-C5 diols, leaving the hydroxyl group at C1 available for further reaction, such as sulfation. nih.gov These protecting groups are stable under many reaction conditions but can be selectively removed later. For instance, in the syntheses of iminosugars like DMDP, the starting material 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose is used, where the acetonides direct reactivity and control conformation before being removed in later steps. acs.orgacs.org The selective hydrolysis of one isopropylidene group over another is a key step in many of these synthetic sequences. acs.org
Synthesis of Carbohydrate-Based Organocatalysts
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a valuable alternative to metal-based catalysts. nih.govscilit.com Carbohydrates, as enantiopure natural compounds, are attractive starting materials for the synthesis of new organocatalysts. nih.govmdpi.com
D-fructose has been converted into a variety of ketone-based organocatalysts. mdpi.com A key example is a catalyst derived from 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose. Oxidation of the C3 hydroxyl group yields the corresponding ketone, which has been successfully applied in the asymmetric epoxidation of various alkenes. mdpi.com Further modifications, such as exchanging the acetal group at the 4 and 5 positions with ester functions, have been explored to fine-tune the catalyst's properties. mdpi.com Additionally, imidazolium- and pyridinium-based zwitterions (inner salts) have been synthesized and used as neutral organocatalysts for the dehydration of fructose into 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. nih.govacs.org
Conversion to Bio-renewable Feedstocks and Chemical Building Blocks
D-fructopyranose and its derivatives have garnered significant attention as versatile and sustainable starting materials for the production of a wide array of bio-renewable feedstocks and chemical building blocks. The inherent chirality and functionality of the fructopyranose ring make it an ideal precursor for valuable platform chemicals that can substitute for petroleum-derived products. The hydrochloride salt of D-fructopyranose, D-Fructopyranose Hydrochloride, can serve as a stable source of D-fructopyranose for these synthetic transformations.
The acid-catalyzed dehydration of fructose, of which D-fructopyranose is a primary isomer, is a cornerstone of biorefinery processes. nih.govresearchgate.net This reaction primarily yields 5-hydroxymethylfurfural (HMF), a key platform chemical with broad applications in the synthesis of fuels, polymers, and fine chemicals. nih.govresearchgate.net The general transformation involves the removal of three water molecules from the fructose molecule.
The conversion of D-fructopyranose derivatives to valuable chemical building blocks is not limited to HMF. Further processing of HMF can lead to other important platform chemicals such as levulinic acid and 2,5-furandicarboxylic acid (FDCA). nih.govnih.gov FDCA, in particular, is a promising bio-based monomer for the production of polyethylene (B3416737) furanoate (PEF), a renewable alternative to petroleum-based polyethylene terephthalate (B1205515) (PET). nih.gov
Protecting groups are often employed to control the reactivity of the hydroxyl groups on the fructopyranose ring and to direct the synthesis towards specific products. For instance, isopropylidene derivatives of D-fructopyranose have been synthesized and utilized in various chemical transformations. nih.govsynthose.com These protected derivatives can offer enhanced solubility in organic solvents and can be selectively deprotected to allow for further functionalization.
The following tables summarize key research findings on the conversion of D-fructopyranose and its derivatives into important bio-renewable feedstocks and chemical building blocks.
Table 1: Catalytic Conversion of Fructose to 5-Hydroxymethylfurfural (HMF)
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Fructose Conversion (%) | HMF Yield (%) |
| Graphite Oxide | DMSO | 120 | 4h | >99 | 60.8 |
| Sulfonated MIL-101Cr | THF/H₂O | 120 | 24h | - | 29 (from glucose) |
| Choline (B1196258) chloride-oxalic acid | Butanone/Water | 140 | - | - | 56 (from xylose) |
| Amberlyst-15 | THF/H₂O | 120 | - | - | - |
This table presents a selection of research findings and is not exhaustive.
Table 2: Conversion of Fructose and HMF to other Platform Chemicals
| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Fructose | Levulinic Acid | Sulfuric Acid | Water | 150 | - |
| 5-HMF | 2,5-Furandicarboxylic Acid (FDCA) | Various homogeneous and heterogeneous systems | - | - | High |
| Fructose | Levulinic Acid | CrCl₃/HCl | Water | 140 | - |
This table illustrates the further conversion of fructose and its primary dehydration product, HMF, into other valuable platform chemicals.
Recent research has also explored the use of electrochemical methods for the transformation of D-fructopyranose derivatives. acs.org These methods offer a green and tunable approach for chemical synthesis, utilizing electricity as a traceless redox agent. acs.org Such innovative approaches continue to expand the utility of D-fructopyranose derivatives as fundamental building blocks in a sustainable chemical industry.
Enzymatic Transformations Involving D Fructopyranose
Enzyme-Catalyzed Epimerization (e.g., D-Psicose 3-Epimerase)
Epimerization is a significant enzymatic transformation of D-fructose, particularly at the C-3 position, which yields D-psicose (also known as D-allulose), a rare sugar with low-calorie properties. scirp.orgresearchgate.net This reversible reaction is primarily catalyzed by a class of enzymes known as D-ketose 3-epimerases (DKEase). scirp.org
D-Psicose 3-epimerase (DPEase), also referred to as D-allulose 3-epimerase (DAEase), is a key enzyme in this process. scirp.org It directly converts D-fructose to D-psicose. researchgate.net Enzymes with DPEase activity have been identified in various microorganisms, including Agrobacterium tumefaciens. researchgate.nettamu.edu The DPEase from A. tumefaciens has been cloned, expressed in Escherichia coli, and characterized. tamu.eduresearchgate.net Studies have shown it has maximal activity at 50°C and a pH of 8.0, with its epimerization rate significantly enhanced by the presence of Mn²⁺ ions. tamu.eduresearchgate.net The equilibrium ratio between D-psicose and D-fructose catalyzed by this enzyme is approximately 32:68. tamu.eduresearchgate.net
Another enzyme capable of this conversion is D-tagatose 3-epimerase (DTEase), which, in addition to its primary activity on D-tagatose, can also catalyze the C-3 epimerization of D-fructose to D-psicose. scirp.orgresearchgate.net The DTEase from Pseudomonas cichorii has been utilized for D-psicose production. tamu.edu
The conversion yield of D-fructose to D-psicose can be influenced by reaction conditions. For instance, the addition of borate (B1201080) to the reaction mixture has been shown to increase the conversion yield. nih.govasm.org Borate has a higher binding affinity for D-psicose than for D-fructose, forming a psicose-borate complex. nih.govasm.org This complex is removed from the equilibrium, shifting the reaction towards the formation of more D-psicose. nih.govasm.org A maximum conversion yield of 64% was achieved at a borate-to-fructose molar ratio of 0.6. nih.gov
| Enzyme | Source Organism | Substrate | Product | Key Findings |
| D-Psicose 3-Epimerase (DPEase) | Agrobacterium tumefaciens | D-Fructose | D-Psicose | Optimal activity at 50°C, pH 8.0; enhanced by Mn²⁺; Equilibrium ratio (Psicose:Fructose) of 32:68. tamu.eduresearchgate.net |
| D-Tagatose 3-Epimerase (DTEase) | Pseudomonas cichorii | D-Fructose | D-Psicose | Catalyzes the C-3 epimerization of D-fructose in addition to its primary substrate. scirp.orgtamu.eduresearchgate.net |
| D-Allulose 3-Epimerase (DaeB) | Bacillus sp. KCTC 13219 | D-Fructose | D-Allulose | Exhibits high thermal stability with a half-life of 25 days at 50°C. researchgate.net |
Enzymatic Derivatization and Biocatalytic Synthesis
Enzymes are widely used for the derivatization of D-fructose to synthesize a range of valuable compounds, including phosphorylated sugars and fructosylated molecules. These biocatalytic methods offer high selectivity and efficiency.
One important derivatization is the synthesis of D-fructose 6-phosphate (F6P), a key metabolite in glycolysis. Multi-enzyme cascade reactions have been developed for the one-pot synthesis of F6P and its analogs. researchgate.netrsc.org One strategy involves an aldol (B89426) cleavage–aldol formation cascade where fructose (B13574) 1,6-bisphosphate is cleaved to generate glyceraldehyde 3-phosphate, which is then used in a subsequent carboligation step catalyzed by D-fructose-6-phosphate aldolase (B8822740) (FSA). rsc.org Another approach couples an unphosphorylated ketose produced by FSA with a phosphorylation step catalyzed by a hexokinase. rsc.org Fructokinase (FRK) is another key enzyme that phosphorylates D-fructose to F6P in the presence of ATP. mdpi.com
Transglycosylation is another significant enzymatic derivatization of fructose. Fructosyltransferases and β-fructofuranosidases can transfer a fructosyl moiety from a donor like sucrose (B13894) to an acceptor molecule. nih.govmdpi.com For example, the β-fructofuranosidase (Ffase) from Schwanniomyces occidentalis can catalyze the transfer of a fructosyl group from sucrose to glycerol, producing novel compounds such as 1-O- and 2-O-β-d-fructofuranosylglycerol. nih.govrsc.org This enzyme is unique among yeast enzymes in its preference for producing the non-terminal 2-O fructo-conjugate. nih.govrsc.org Similarly, fructosyl derivatives of sorbitol have been synthesized using an enzyme preparation from Aspergillus niger containing fructosyltransferase and β-d-fructofuranosidase. mdpi.com
Furthermore, biocatalysis is employed to produce high-fructose syrup (HFS) from starch or inulin (B196767). The conventional method involves starch hydrolysis by amylolytic enzymes followed by the isomerization of glucose to fructose using glucose isomerase. researchgate.net An alternative single-step method uses inulinases to hydrolyze inulin directly into fructose. researchgate.net
| Enzyme/Enzyme System | Substrate(s) | Product(s) | Application/Significance |
| D-Fructose-6-Phosphate Aldolase (FSA) & Hexokinase | Dihydroxyacetone, Aldehydes | D-Fructose 6-phosphate and analogs | Synthesis of key metabolic intermediates and their derivatives. researchgate.netrsc.org |
| Fructokinase (FRK) | D-Fructose, ATP | D-Fructose 6-phosphate | Part of a multi-enzyme cascade for D-tagatose synthesis. mdpi.com |
| β-Fructofuranosidase (Ffase) | Sucrose, Glycerol | Fructosyl-glycerol isomers | Production of novel fructosylated compounds with potential applications in food and cosmetics. nih.govrsc.org |
| Fructosyltransferase & β-D-Fructofuranosidase | Sucrose, Sorbitol | Fructosyl-sorbitol derivatives | Synthesis of polyol derivatives. mdpi.com |
| Glucose Isomerase | D-Glucose | D-Fructose | Key step in the production of high-fructose syrup from starch. researchgate.net |
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective routes for transforming D-fructose into valuable chemicals and derivatives. This hybrid approach allows for reactions that are difficult to achieve by either method alone.
A notable example is the valorization of D-fructose into 2,5-bis(hydroxymethyl)furan (BHMF), a promising biofuel and platform chemical. acs.org This process can be achieved in a one-pot, two-step reaction. First, D-fructose is chemically dehydrated to 5-hydroxymethylfurfural (B1680220) (5-HMF) using a deep eutectic solvent (DES) like betaine:benzenesulfonic acid as both a catalyst and a solvent. acs.org Subsequently, the 5-HMF is biologically reduced to BHMF by a whole-cell biocatalyst, such as recombinant Escherichia coli expressing carbonyl reductase and formate (B1220265) dehydrogenase. acs.org This hybrid process has achieved a BHMF yield of over 62% from D-fructose. acs.org
D-fructose-6-phosphate aldolase (FSA) is a versatile biocatalyst in chemoenzymatic cascades for creating complex polyhydroxylated compounds. researchgate.net For instance, FSA can catalyze the aldol addition of donors like dihydroxyacetone (DHA) and hydroxyacetone (B41140) to various aldehydes, which can be synthesized chemically. researchgate.net This strategy has been applied to the synthesis of iminosugars like 1-deoxynojirimycin (B1663644) and 1-deoxymannojirimycin. researchgate.net
The synthesis of di-D-fructose dianhydrides (DFAs), a class of spiroketals, can also be achieved through both chemical and enzymatic methods. mdpi.comnih.gov While chemical synthesis often involves thermal or acid-catalyzed condensation of fructose, enzymatic approaches offer higher stereoselectivity for specific DFA isomers, which is particularly valuable for industrial production. mdpi.comnih.gov
| Target Compound | Chemoenzymatic Strategy | Key Chemical Step | Key Enzymatic Step |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | One-pot tandem chemocatalysis and biocatalysis. acs.org | Dehydration of D-fructose to 5-HMF using a deep eutectic solvent. | Whole-cell bioreduction of 5-HMF to BHMF using carbonyl reductase. |
| 1-Deoxynojirimycin | Cascade chemical-enzymatic synthesis. researchgate.net | Synthesis of (R)-3-(N-Cbz-amino)-2-hydroxypropanal. | D-Fructose-6-phosphate aldolase (FSA) catalyzed aldol addition. |
| Di-D-fructose Dianhydrides (DFAs) | Combined approaches for stereoselective synthesis. mdpi.comnih.gov | Acid-catalyzed intramolecular cyclization. | Biocatalyzed spiroketalization for specific isomers. |
Studies on Amadoriases and Fructosamine (B8680336) Derivatives
Fructosamines are Amadori compounds formed through the non-enzymatic glycation of proteins and amino acids, a process where the keto group of fructose reacts with an amino group. nih.govresearchgate.net These derivatives are implicated in the pathogenesis of diabetic complications. diabetesjournals.orgnih.gov Amadoriases are enzymes that can reverse or break down these fructosamine linkages, a process known as deglycation. diabetesjournals.orgnih.gov
Two main types of Amadoriases have been studied extensively: fructosamine-3-kinase (FN3K) and fructosyl amino acid oxidases (FAOD).
Fructosamine-3-kinase (FN3K) is a mammalian enzyme that acts as a protein repair enzyme. diabetesjournals.orgnih.gov It phosphorylates protein-bound fructosamines, such as fructoselysine, on the third carbon of the fructose moiety to form an unstable fructosamine-3-phosphate intermediate. diabetesjournals.orgucsf.edu This phosphorylation destabilizes the adduct, leading to its spontaneous decomposition and the regeneration of the original unglycated protein. diabetesjournals.orgucsf.edu FN3K is considered part of a natural cellular defense mechanism against the accumulation of advanced glycation end products (AGEs). nih.gov Studies on human hemoglobin have identified specific lysine (B10760008) residues that are deglycated by FN3K. researchgate.net
Fructosyl amino acid oxidases (FAOD) , also known as ketoamine oxidases, are primarily microbial enzymes that catalyze the oxidative deglycation of fructosyl amino acids. nih.govnih.govsemanticscholar.org They act on the C-N bond between the C1 of the fructosyl group and the nitrogen of the amino acid. nih.govnih.gov The reaction produces glucosone, an unmodified amino acid, and hydrogen peroxide. nih.govoup.com FAODs have been isolated from various microorganisms, including bacteria, filamentous fungi, and marine yeast. nih.govoup.com Due to their ability to break down fructosamine derivatives, FAODs have attracted interest for therapeutic applications, such as reducing AGEs in tissues, and for developing biosensors for monitoring glycated proteins like hemoglobin A1c. nih.govmdpi.comresearchgate.net Research has shown that a combined treatment of FN3K and FAOD can have a synergistic effect on the deglycation of skin tissue. nih.gov
| Enzyme | Type/Source | Mechanism of Action | Substrates | Significance |
| Fructosamine-3-Kinase (FN3K) | Mammalian | Phosphorylates the C-3 hydroxyl of the fructosamine, leading to spontaneous decomposition. diabetesjournals.orgucsf.edu | Protein-bound fructosamines (e.g., fructoselysine). diabetesjournals.org | Protein repair enzyme involved in cellular deglycation. nih.govresearchgate.net |
| Fructosyl Amino Acid Oxidase (FAOD) | Microbial | Catalyzes the oxidative cleavage of the C-N bond in fructosyl amino acids. nih.govnih.gov | Fructosyl amino acids (e.g., fructosyl valine, fructosyllysine). oup.commdpi.com | Used in biosensors for glycated proteins; potential therapeutic for AGE-related damage. nih.govmdpi.com |
Advanced Analytical Methodologies for D Fructopyranose Hydrochloride Research
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of sugars due to its high resolution and sensitivity. ijtsrd.com The development of robust HPLC methods is crucial for the reliable analysis of D-fructopyranose and its related compounds.
The development of an HPLC method for D-fructopyranose analysis involves a systematic approach to optimize separation and detection. Key considerations include the selection of the stationary phase (column), mobile phase composition, and detector. For sugars like fructose (B13574), which lack a strong UV chromophore, Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are common choices. researchgate.netresearchgate.net
Method validation is an essential process to ensure the reliability of the analytical data. ijtsrd.com According to the International Council for Harmonisation (ICH) guidelines, validation encompasses the evaluation of several parameters to demonstrate that the method is suitable for its intended purpose. fda.gov
Key Validation Parameters for HPLC Methods:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from other peaks. mdpi.com |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A regression coefficient (r²) of ≥ 0.999 is often desired. mdpi.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically expressed as percent recovery, with acceptable ranges often between 90-110%. nih.gov |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Expressed as Relative Standard Deviation (%RSD), which should generally be less than 2%. mdpi.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio, typically 3:1. nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio, typically 10:1. nih.gov |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Evaluates the effect of minor changes in mobile phase composition, pH, temperature, etc. ijtsrd.com |
A study detailing an HPLC-RID method for the quantification of fructose, glucose, and sucrose (B13894) in food samples demonstrated excellent linearity with a regression coefficient of 0.9998 over a concentration range of 0.05024 to 10.048 mg/mL. mdpi.com The method also showed good precision, with intra-day and inter-day relative standard deviations of less than 2.0%, and accuracy, with recovery values between 96.78% and 108.88%. mdpi.com
The coupling of HPLC with Mass Spectrometry (MS) creates a powerful hyphenated technique (HPLC-MS) that combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of MS. humanjournals.comnih.gov This is particularly advantageous for the analysis of complex mixtures where chromatographic co-elution might occur. scientiaricerca.com The mass spectrometer provides molecular weight and structural information, which aids in the definitive identification of analytes.
LC-MS is a powerful tool for various applications, including metabolic stability screening, metabolite identification, and impurity profiling. humanjournals.com In the context of D-fructopyranose research, HPLC-MS can be employed to identify and quantify fructose and its derivatives in complex biological matrices or to characterize impurities in pharmaceutical formulations. The technique's high sensitivity allows for the detection of trace-level components, making it invaluable in quality control and research. nih.gov
Derivatization Strategies for Enhanced Chromatographic Detection
Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties or is more readily detected. researchgate.net For compounds like D-fructopyranose, which are non-volatile and lack strong chromophores, derivatization is often a necessary step for certain types of chromatographic analysis. restek.comnih.gov
Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. However, sugars like fructose are non-volatile and highly polar, making them unsuitable for direct GC analysis. restek.com Silylation is a common derivatization technique that replaces the active hydrogen atoms in the hydroxyl groups of the sugar with a trimethylsilyl (B98337) (TMS) group. youtube.com This process increases the volatility and thermal stability of the sugar, making it amenable to GC and GC-MS analysis. restek.comnih.gov
A typical silylation procedure involves an initial oximation step followed by reaction with a silylating agent. The oximation step is crucial as it reduces the number of isomers formed, simplifying the resulting chromatogram. restek.com N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used and efficient silylating agent. nih.gov
Example Silylation Protocol for Sugars:
Oximation: Dissolve the sugar sample in pyridine (B92270) containing hydroxylamine (B1172632) hydrochloride and heat to form the oxime. nih.gov
Silylation: Add the silylating agent (e.g., BSTFA) and heat to complete the reaction. nih.gov
Analysis: The resulting TMS derivatives are then analyzed by GC or GC-MS.
This derivatization allows for the effective separation and quantification of various monosaccharides, including fructose, in complex mixtures. nih.gov
The absence of a significant UV-absorbing moiety in the structure of D-fructopyranose presents a challenge for its detection using common UV-Vis detectors in HPLC. To overcome this, several strategies can be employed:
Use of Universal Detectors: Detectors such as Refractive Index Detectors (RID) and Evaporative Light Scattering Detectors (ELSD) are not dependent on the chromophoric properties of the analyte and are therefore suitable for the analysis of sugars. researchgate.netmdpi.com RID measures the change in the refractive index of the column eluent as the analyte passes through the detector cell, while ELSD detects the light scattered by the analyte particles after the mobile phase has been evaporated. researchgate.netmdpi.com
Pre-column Derivatization: This approach involves reacting the sugar with a labeling agent that contains a strong chromophore or fluorophore before HPLC analysis. nih.gov A widely used derivatizing agent for sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov The PMP derivatives of sugars exhibit strong UV absorbance, allowing for their sensitive detection by a UV-Vis detector. nih.gov This method enhances sensitivity and allows for the analysis of complex sugar mixtures with high resolution. nih.gov
Reference Standard Applications in Quality Control and Research
D-Fructopyranose hydrochloride, in its pure form, serves as a crucial reference standard in both quality control and research settings. scientificlabs.ie A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of the same compound in a sample. scientificlabs.iemedchemexpress.com
In the pharmaceutical industry, reference standards are essential for:
Method Development and Validation: Establishing the performance characteristics of analytical methods. scientificlabs.ie
Release Testing: Ensuring that finished products meet their quality specifications.
Stability Studies: Assessing the degradation of the active pharmaceutical ingredient over time.
The availability of a well-characterized D-fructopyranose hydrochloride reference standard ensures the accuracy and reliability of analytical results, which is critical for regulatory compliance and product safety. scientificlabs.ie These standards are qualified as Certified Reference Materials (CRMs) and are suitable for a range of analytical applications, including qualitative and quantitative analyses in pharmaceutical and food and beverage quality control. scientificlabs.ie
Future Research Directions and Emerging Trends
Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign processes. For D-Fructopyranose Hydrochloride, research is trending towards methods that utilize renewable resources and minimize waste. A significant area of interest is the use of unprotected carbohydrates, such as D-(-)-fructose, as readily available and biorenewable starting materials for complex chemical syntheses. durham.ac.uk One emerging approach involves modern variations of multicomponent reactions, which allow for the construction of diverse and functionalized molecules in a single step from simple amine salts and carbohydrate precursors. durham.ac.uk
Another avenue of sustainable synthesis involves thermal treatments. Research has demonstrated that disaccharides can be formed by heating a mixture of D-glucose and D-fructose, suggesting that controlled thermal processing could offer a solvent-free or solvent-minimized route to fructopyranose derivatives. fao.org Future work will likely focus on optimizing these methods to improve selectivity and yield, potentially employing microwave or ultrasonic assistance to reduce energy consumption and reaction times. The goal is to develop economically viable and ecologically sound pathways that convert abundant biomass-derived sugars into valuable chemical entities. durham.ac.uk
Advanced Materials Development (e.g., Enhanced MOFs, Sensing Materials)
The unique structural features of D-Fructopyranose make it an intriguing candidate for the development of advanced materials.
Enhanced Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials with tunable structures, making them ideal for applications such as drug delivery. nih.govresearchgate.net While D-Fructopyranose Hydrochloride has not been a primary structural component of MOFs, a major future trend lies in using MOFs as nanocarriers for its encapsulation and controlled release. nih.gov Iron-based MOFs, in particular, are gaining attention due to their low toxicity and biodegradability, making them prospective candidates for biomedical applications. nih.gov Research is focused on engineering MOFs with specific pore sizes and surface functionalities to optimize the loading capacity and release kinetics of encapsulated drugs, including hydrochloride salts like doxorubicin (B1662922) hydrochloride and procainamide (B1213733) HCl. nih.govsemanticscholar.orgmdpi.com Future investigations may explore the design of novel bio-MOFs that incorporate fructose-based ligands or use the inherent properties of D-Fructopyranose Hydrochloride to trigger release in response to specific biological stimuli. mdpi.com
Sensing Materials: There is a growing demand for simple and sensitive methods to detect carbohydrates. An emerging trend is the development of hybrid fluorescent sensors for fructose (B13574) detection. fao.org One such sensor utilizes a phenylboronic acid moiety, which can bind with the diol groups of fructose, coupled with a fluorescent probe. fao.org This system has shown a linear fluorescence response to D-fructose, indicating its potential for quantitative analysis. fao.org Future research will likely focus on enhancing the selectivity and sensitivity of these sensors to specifically target D-Fructopyranose Hydrochloride, even in complex biological mixtures. This could involve creating molecularly imprinted polymers or integrating fructose-responsive elements into electrochemical sensor platforms, similar to those developed using chitosan (B1678972) and other biocompatible materials. mdpi.com
Novel Catalyst Design
The catalytic conversion of fructose into high-value platform chemicals is a cornerstone of biorefinery research and a key direction for future catalyst design. nih.gov A significant focus is the dehydration of fructose to produce 5-hydroxymethylfurfural (B1680220) (5-HMF), a versatile chemical intermediate. nih.gov
Emerging trends in this area include the development of novel solid acid catalysts that are more stable, reusable, and environmentally friendly than traditional homogeneous catalysts. nih.gov For instance, a catalyst created by impregnating phosphotungstic acid (TPA) onto a ZSM-5 molecular sieve has demonstrated high catalytic activity and stability, achieving a 5-HMF yield of 80.75% and maintaining good performance after multiple uses. nih.gov Another innovative approach is the design of biopolymer-based nanomagnetic catalysts, which offer easy separation and recyclability. scielo.org.za The design principles for such catalysts must be considered across nano-, micro-, and macro-scales in an integrated approach that also accounts for reactor design. researchgate.net Future research will aim to create catalysts with precisely controlled active sites to improve reaction selectivity and efficiency for transformations involving D-Fructopyranose Hydrochloride and its derivatives.
| Catalyst System | Substrate | Key Finding | Product Yield | Reference |
| Phosphotungstic acid on ZSM-5 (TPA/ZSM-5) | Fructose | Good catalytic activity and stability for dehydration. | 80.75% (5-HMF) | nih.gov |
| Ag/Fe₃O₄@starch | Aldehydes, malononitrile, etc. | Magnetically recoverable nanocatalyst for synthesis of 4H-pyran derivatives. | High yields | scielo.org.za |
Interdisciplinary Research with Computational Chemistry
The integration of computational chemistry with experimental research offers powerful tools for understanding and predicting the behavior of molecules like D-Fructopyranose Hydrochloride at an atomic level. This interdisciplinary approach is becoming essential for guiding the rational design of new materials and processes.
Computational studies are being used to investigate the fundamental properties of fructopyranose, such as its vibrational spectra and molecular dynamics. nih.gov By establishing a force field for the molecule, researchers can accurately simulate its behavior and reproduce experimental data, providing deep insights into its structural and dynamic properties. nih.gov Furthermore, a combination of experimental techniques (like NMR spectroscopy) and high-level theoretical calculations can elucidate complex reaction mechanisms, such as the acid-catalyzed dehydration of fructose to 5-HMF. osti.gov These computational models help identify key intermediates and understand the thermodynamic landscape of the reaction, which is crucial for optimizing reaction conditions and catalyst design. osti.gov In the future, computational pharmacology and chemistry will be increasingly used to predict the drug-like properties and pharmacokinetics of new D-fructopyranose derivatives, accelerating the discovery of potential therapeutic candidates. frontiersin.org
| Computational Method | Subject of Study | Key Insight | Reference |
| Normal Co-ordinates Analysis | β-D-fructopyranose | Established a force field that accurately reproduces experimental vibrational spectra. | nih.gov |
| G4MP2 Theory | Fructose dehydration mechanism | Elucidated the thermodynamic landscape and identified key reaction intermediates. | osti.gov |
| ADMETLab 2.0 | 4-Hydroxyisoleucine | Predicted drug-related properties to assess its potential as an oral drug candidate. | frontiersin.org |
Q & A
Q. How can the structural conformation of D-Fructopyranose Hydrochloride be confirmed using spectroscopic methods?
Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl and chloride bonds), and X-ray crystallography for absolute stereochemical confirmation. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities .
Q. What experimental protocols are recommended for synthesizing D-Fructopyranose Hydrochloride with high purity?
Methodological Answer: Optimize reaction conditions (e.g., temperature, pH, and solvent polarity) to favor fructopyranose ring formation. Use ion-exchange chromatography for purification and validate purity via high-performance liquid chromatography (HPLC) with a refractive index detector. Monitor reaction intermediates using thin-layer chromatography (TLC) .
Q. How should researchers design stability studies for D-Fructopyranose Hydrochloride under varying storage conditions?
Methodological Answer: Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products using mass spectrometry (MS) and compare against stress-testing results (e.g., exposure to heat, light, and oxidative agents). Establish degradation kinetics using Arrhenius equations .
Q. Which analytical techniques are most suitable for quantifying D-Fructopyranose Hydrochloride in aqueous solutions?
Methodological Answer: Utilize HPLC with a polar stationary phase (e.g., HILIC) and UV detection at 190–210 nm. Validate the method for linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>98%). Cross-check with gas chromatography (GC-MS) for volatile derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies between HPLC and spectrophotometric assays for D-Fructopyranose Hydrochloride quantification?
Methodological Answer: Investigate matrix effects (e.g., excipients or impurities) by spiking pure standards into sample matrices. Perform a Bland-Altman analysis to assess systematic biases. Validate spectrophotometric methods using derivative spectroscopy to minimize interference .
Q. What strategies are effective in elucidating the pharmacokinetic profile of D-Fructopyranose Hydrochloride in preclinical models?
Methodological Answer: Administer radiolabeled (e.g., ¹⁴C) D-Fructopyranose Hydrochloride via intravenous and oral routes. Collect plasma/tissue samples at timed intervals and quantify using liquid scintillation counting. Model data with non-compartmental analysis (NCA) to determine AUC, Cmax, and half-life .
Q. How should experimental designs be structured to evaluate the hypoglycemic mechanism of D-Fructopyranose Hydrochloride?
Methodological Answer: Use a factorial design to test dose-response relationships in insulin-resistant cell lines (e.g., HepG2). Measure glucose uptake via fluorescence-based assays (e.g., 2-NBDG) and validate with Western blotting for GLUT4 translocation. Include positive controls (e.g., metformin) and statistical power analysis to ensure robustness .
Q. What computational approaches are recommended for predicting the interaction of D-Fructopyranose Hydrochloride with metabolic enzymes?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against crystal structures of hexokinase or fructokinase. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare results with in vitro enzyme inhibition assays .
Q. How can researchers address batch-to-batch variability in D-Fructopyranose Hydrochloride synthesis for reproducible pharmacological studies?
Methodological Answer: Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, catalyst concentration). Use design-of-experiments (DoE) software (e.g., MODDE) to optimize robustness. Characterize batches with differential scanning calorimetry (DSC) to detect polymorphic variations .
Q. What ethical and methodological considerations are critical when designing human trials involving D-Fructopyranose Hydrochloride?
Methodological Answer: Adhere to CONSORT guidelines for randomized controlled trials. Obtain ethics committee approval (e.g., Declaration of Helsinki compliance) and register the trial prospectively (e.g., ClinicalTrials.gov ). Use double-blinding and placebo controls, and predefine primary endpoints (e.g., HbA1c reduction) to minimize bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
